methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
Description
Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate (CAS: 691869-08-6) is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a 1,2,3-triazole ring at position 2. The triazole moiety is further functionalized with a 2-pyridinylcarbonyl group. Its molecular formula is C₁₄H₁₀N₄O₃S, with a molecular weight of 314.32 g/mol .
Properties
IUPAC Name |
methyl 3-[4-(pyridine-2-carbonyl)triazol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-21-14(20)13-11(5-7-22-13)18-8-10(16-17-18)12(19)9-4-2-3-6-15-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRWJBGIZSWHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) salts under mild conditions.
Coupling with Pyridine Derivative: The triazole intermediate is then coupled with a pyridine derivative through a carbonylation reaction, often using palladium catalysts.
Thiophene Carboxylation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its role as an intermediate in chemical synthesis makes it valuable for the production of various industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways.
Receptor Binding: :
Biological Activity
Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, a thiophene moiety, and a pyridine carbonyl group, which contribute to its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented, similar triazole derivatives have been synthesized using methods such as:
- Click Chemistry : This method is often employed for synthesizing triazoles due to its efficiency and mild conditions.
- Esterification Reactions : These can be used to introduce the methyl ester functionality.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : this compound was evaluated for its cytotoxic effects against various cancer cell lines. In studies involving melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, it demonstrated selective cytotoxicity, particularly against melanoma cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Migration : The compound has been shown to inhibit migration in cancer cells, which is crucial for metastasis. This was assessed using wound healing assays .
- Interaction with Biological Targets : The triazole ring can act as a hydrogen bond acceptor or donor, enhancing interactions with biological receptors and potentially leading to apoptosis in cancer cells .
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | IGR39 (Melanoma) | 10 | Inhibition of migration |
| Other Triazole Derivative | MDA-MB-231 (Breast Cancer) | 25 | Induction of apoptosis |
| Other Triazole Derivative | Panc-1 (Pancreatic Cancer) | 30 | Cell cycle arrest |
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives:
- Study on Hydrazone Derivatives : A related study found that triazole-containing hydrazones exhibited potent anticancer activity against multiple cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
- Mechanistic Insights : Research has shown that triazoles can modulate various signaling pathways associated with cancer progression and metastasis. This includes the inhibition of pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of 1,2,3-triazole-containing heterocycles. Below is a detailed comparison with structurally related derivatives:
Physicochemical Properties
- Thermal Stability : The biphenyl derivative (CAS 439111-70-3) has a higher molecular weight (389.44 g/mol) and likely higher melting point due to extended π-conjugation .
- Acid Dissociation (pKa) : The pyridine nitrogen (pKa ~4.8) in the target compound may protonate under physiological conditions, influencing bioavailability .
Q & A
Q. What are the optimal synthetic routes for methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with pyridinecarbonyl derivatives. Key steps include:
- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) is used to deprotonate intermediates and accelerate coupling reactions .
- Temperature control : Reactions often proceed at reflux (70–80°C) for 6–12 hours to ensure completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/DMF) yields pure product (64–74% reported) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, triazole C-N at ~1600 cm⁻¹) .
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 356.1 [M+H]⁺) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation and bond angles .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC via broth dilution) .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and biological interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze stability in aqueous/lipid environments (e.g., GROMACS software) .
- Docking Studies : Predict binding affinities to targets (e.g., AutoDock Vina for kinase binding pockets) .
- DFT Calculations : Optimize electronic configurations to explain nucleophilic/electrophilic sites (e.g., Gaussian09) .
Q. How to resolve contradictions in synthetic yields or impurity profiles across batches?
Methodological Answer:
- Reaction Monitoring : Use TLC/HPLC to track intermediates and optimize stepwise conditions .
- Impurity Profiling : Compare NMR/IR of side products (e.g., unreacted starting materials) .
- DoE (Design of Experiments) : Systematically vary solvent, temperature, and catalyst ratios to identify critical parameters .
Q. What challenges arise in elucidating reaction mechanisms, and how can kinetics address them?
Methodological Answer:
- Intermediate Trapping : Use low-temperature NMR to isolate reactive species (e.g., acyl azides) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to infer transition states .
- Computational Modeling : Validate proposed mechanisms via transition-state theory (e.g., Gaussian TS optimizations) .
Q. How do electronic effects of the triazole-thiophene system influence chemical stability?
Methodological Answer:
- pH Stability Studies : Measure degradation rates in buffered solutions (pH 1–13) via HPLC .
- Electron-Withdrawing Effects : Triazole’s electron-deficient nature increases susceptibility to nucleophilic attack at the carbonyl group .
- Conformational Analysis : X-ray or DFT reveals steric hindrance protecting labile bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
